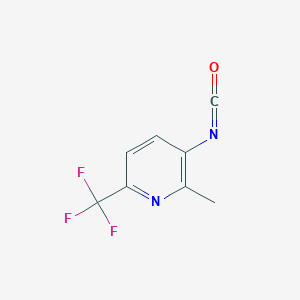![molecular formula C17H29NO2 B1389606 N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine CAS No. 1040681-07-9](/img/structure/B1389606.png)
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine
Descripción general
Descripción
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine, also known as TBME, is an amine compound that has been studied extensively for its potential applications in scientific research. It is a tertiary amine with a molecular formula of C14H25NO2 and a molecular weight of 243.35 g/mol. TBME is primarily used as a reagent in the synthesis of other compounds and has been used in a variety of scientific research applications.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine is not well understood. However, it is thought to act as a reagent in the synthesis of other compounds, facilitating the formation of covalent bonds between molecules. N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine has also been shown to act as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine are not well understood. However, it has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs. This inhibition can lead to increased concentrations of certain drugs in the body, which can have both beneficial and adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine in laboratory experiments is its availability and low cost. It is relatively easy to synthesize and is widely available from chemical suppliers. The main limitation of using N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine, such as wearing protective clothing and using appropriate ventilation.
Direcciones Futuras
There are a number of potential future directions for research involving N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects the metabolism of drugs. Other potential directions include further exploring its potential applications as a reagent in the synthesis of other compounds, as well as researching its potential toxicity and how to mitigate it. Additionally, further research could be done to explore the potential applications of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine in medicine, such as its potential use as an antimicrobial agent.
Aplicaciones Científicas De Investigación
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as the antiviral compound 5-chloro-2-hydroxy-N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine. N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine has also been used in the synthesis of other compounds with potential applications in medicine, such as the antimicrobial compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)aminopropionic acid.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-methoxypropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-14(13-18-11-6-12-19-5)20-16-9-7-15(8-10-16)17(2,3)4/h7-10,14,18H,6,11-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVYWILSGQFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



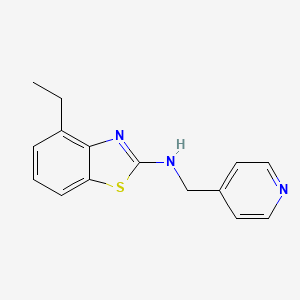
![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389524.png)
![4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1389525.png)

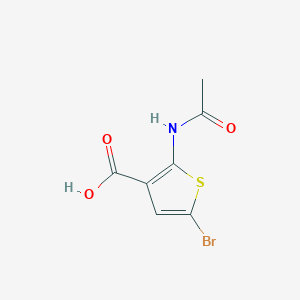
![2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1389531.png)
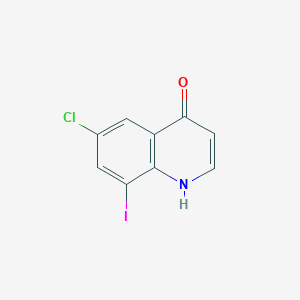

![3-Oxo-3-thieno[2,3-b]pyridin-2-ylpropanenitrile](/img/structure/B1389536.png)


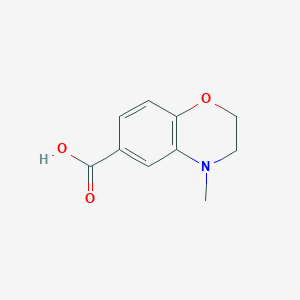
![Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1389544.png)
